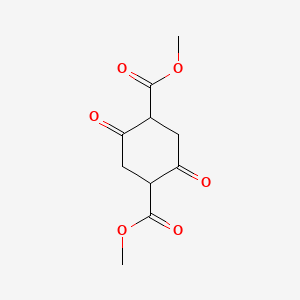

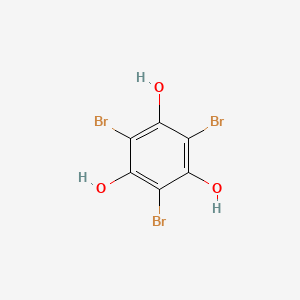

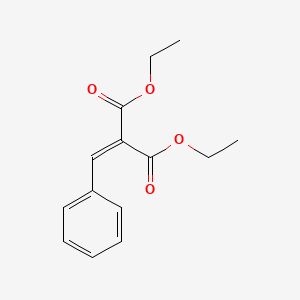

2,4,6-Tribromobenzene-1,3,5-triol

Descripción general

Descripción

The compound 2,4,6-Tribromobenzene-1,3,5-triol is not directly mentioned in the provided papers. However, the papers do discuss various halogenated benzene derivatives, which can offer insights into the chemical behavior and properties of halogenated compounds similar to 2,4,6-Tribromobenzene-1,3,5-triol. For instance, the preparation of triethylbenzene derivatives from halosubstituted benzene compounds suggests that halogen atoms on a benzene ring can act as reactive sites for further functionalization .

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a common theme in the provided papers. For example, the synthesis of 1,3,5-tribromo-2,4,6-trienylbenzenes through alkylation, etherification, and amination methods indicates that bromine substituents on a benzene ring can be utilized in various organic transformations . This information could be extrapolated to the synthesis of 2,4,6-Tribromobenzene-1,3,5-triol, suggesting that the bromine atoms could be used as points of attachment for hydroxyl groups through substitution reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the presence of substituents on the benzene ring. For instance, the crystal and molecular structures of 2,4,6-trinitrobenzene derivatives show that substituents can cause twisting and rotation of groups out of the plane of the benzene ring . This implies that in 2,4,6-Tribromobenzene-1,3,5-triol, the bromine atoms and hydroxyl groups could influence the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

The papers describe various chemical reactions involving halogenated benzene derivatives. For example, the selective defluorination and azidation of trifluorobenzene derivatives to form triazidobenzenes demonstrates the reactivity of halogen atoms on the benzene ring towards nucleophilic substitution reactions . This suggests that the bromine atoms in 2,4,6-Tribromobenzene-1,3,5-triol could undergo similar nucleophilic substitutions, potentially allowing for the introduction of other functional groups.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2,4,6-Tribromobenzene-1,3,5-triol, they do provide information on related compounds. For example, the redox properties of tetrafluorobenzene derivatives are investigated, indicating that the presence of electronegative substituents like fluorine can affect the redox behavior of the molecule . By analogy, the bromine atoms in 2,4,6-Tribromobenzene-1,3,5-triol could also influence its redox properties, as well as its solubility, melting point, and reactivity.

Aplicaciones Científicas De Investigación

Synthesis of Rubin’s Aldehyde

- Scientific Field: Organic Chemistry

- Application Summary: 2,4,6-Tribromobenzene-1,3,5-triol is used in the synthesis of Rubin’s Aldehyde and its precursor 1,3,5-Tribromo-2,4,6-tris (dichloromethyl)benzene . Rubin’s Aldehyde has served as a precursor of hexaethynylbenzenes and other star compounds, polycyclic aromatics, fullerene C60, graphyne, and polycentric metal complexes .

- Methods of Application: The compound can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene. The intermediate 1,3,5-tribromo-2,4,6-tris (dichloromethyl)benzene crystallizes from petroleum ether in its C3h structure .

- Results or Outcomes: The intramolecular Br-Cldistances are much smaller than the sum of the van der Waals radii. Therefore, the exocyclic C-C bonds show a hindered rotation .

Intermediate for Active Pharmaceutical Ingredient Manufacturing

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 1,3,5-Tribromobenzene, which can be derived from 2,4,6-Tribromobenzene-1,3,5-triol, is used as an intermediate for active pharmaceutical ingredient manufacturing .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Internal Standard for Cyanide Determination

- Scientific Field: Analytical Chemistry

- Application Summary: 1,3,5-Tribromobenzene, which can be derived from 2,4,6-Tribromobenzene-1,3,5-triol, is used as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Formation of Molecular Complexes

- Scientific Field: Physical Chemistry

- Application Summary: 1,3,5-Tribromobenzene forms molecular complexes of 1:2 stoichiometry with -and fullerenes .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Cross-linking Reagent

- Scientific Field: Polymer Chemistry

- Application Summary: 1,2,4-Tribromobenzene, which can be derived from 2,4,6-Tribromobenzene-1,3,5-triol, is used as a cross-linking reagent during Pd-catalyzed cross-coupling .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Orthogonal Synthetic Strategies

- Scientific Field: Organic Chemistry

- Application Summary: Benzene derivatives with three functional groups in 1,3,5-position and three other functional groups in 2,4,6-position are very valuable starting compounds for orthogonal synthetic strategies .

- Methods of Application: A great variety of hexasubstituted benzene derivatives can be prepared on the basis of compounds with different functionalities .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Propiedades

IUPAC Name |

2,4,6-tribromobenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXWNUUQRAHIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187199 | |

| Record name | 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tribromobenzene-1,3,5-triol | |

CAS RN |

3354-82-3 | |

| Record name | Phloroglucinol, 2,4,6-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloroglucinol, tribromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

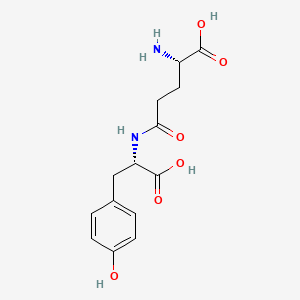

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)